molecular formula C8H4BrF2N3S B15337035 2-Amino-5-(4-bromo-2,3-difluorophenyl)-1,3,4-thiadiazole

2-Amino-5-(4-bromo-2,3-difluorophenyl)-1,3,4-thiadiazole

Cat. No.: B15337035
M. Wt: 292.11 g/mol
InChI Key: KXULTHIKKIGOMD-UHFFFAOYSA-N
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Description

2-Amino-5-(4-bromo-2,3-difluorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a bromo-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-bromo-2,3-difluorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2,3-difluoroaniline with thiocarbonyl compounds under acidic or basic conditions to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-bromo-2,3-difluorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

2-Amino-5-(4-bromo-2,3-difluorophenyl)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Agrochemicals: It serves as a precursor for the synthesis of herbicides, fungicides, and insecticides.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-bromo-2,3-difluorophenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of specific kinases or modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chloro-2,3-difluorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-bromo-2,3-dichlorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-bromo-2,3-difluorophenyl)-1,3,4-oxadiazole

Uniqueness

2-Amino-5-(4-bromo-2,3-difluorophenyl)-1,3,4-thiadiazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various applications.

Properties

Molecular Formula

C8H4BrF2N3S

Molecular Weight

292.11 g/mol

IUPAC Name

5-(4-bromo-2,3-difluorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H4BrF2N3S/c9-4-2-1-3(5(10)6(4)11)7-13-14-8(12)15-7/h1-2H,(H2,12,14)

InChI Key

KXULTHIKKIGOMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=NN=C(S2)N)F)F)Br

Origin of Product

United States

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